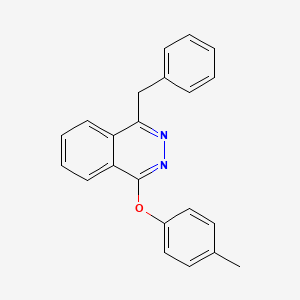

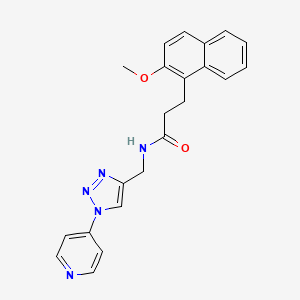

1-Benzyl-4-(4-methylphenoxy)phthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-4-(4-methylphenoxy)phthalazine” is a chemical compound . It is used for pharmaceutical testing . The molecular formula of this compound is C22H18N2O .

Synthesis Analysis

The synthesis of phthalazine derivatives has been reported in several studies . For instance, a new series of phthalazine derivatives was synthesized by reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(4-methylphenoxy)phthalazine” includes a phthalazine ring, which is a compound in which pyridazine is fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it rare and not very familiar in isolated extracts from living organisms .

Chemical Reactions Analysis

Phthalazine derivatives have been found to undergo various chemical reactions . For example, benzoxazinone derivative 3 with benzyl amine in ethanol to afford 2-benzyl-4-(4-isopropylphenyl)phthalazin-1(2)-H one .

Physical And Chemical Properties Analysis

The molecular weight of “1-Benzyl-4-(4-methylphenoxy)phthalazine” is 326.39 . More detailed physical and chemical properties are not available in the retrieved sources.

Applications De Recherche Scientifique

Antimicrobial Activity

Phthalazine derivatives, including 1-Benzyl-4-(4-methylphenoxy)phthalazine, have been found to exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi . They are considered as potential antimicrobial agents .

Antihistamine Properties

Phthalazine derivatives are used in the treatment of allergic rhinitis. Azelastin, a phthalazine derivative, is an example of an antihistamine .

Inhibitors of Phosphodiesterase

Phthalazine derivatives like MY5445 are more selective inhibitors of the cGMP-inhibited phosphodiesterase (PDE) .

Aldose Reductase Inhibitors

Phthalazinone derivatives like Zopolrestat have been in clinical trials; they inhibit aldose reductase and have potential use in the prevention of retinopathy, neuropathy, and cataract formation in diabetes .

Chemiluminescence Reactions

The chemiluminescence reactions of phthalazine derivatives have found analytical applications, particularly in biological systems where the inherent signal strength and low signal noise ratio contribute to sensitivity .

Anticancer and Antioxidant Agents

A new series of phthalazine derivatives was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, which showed potential as anticancer and antioxidant agents .

7. Inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) Vatalanib, a phthalazine derivative, is a VEGFR inhibitor .

Antihypertensive Agents

Phthalazine derivatives are also used as antihypertensive agents. Hydralazine is an example of such a derivative .

Mécanisme D'action

While the exact mechanism of action of “1-Benzyl-4-(4-methylphenoxy)phthalazine” is not specified, some phthalazine derivatives have shown vasorelaxant and antiplatelet activities . They have been found to cause a concentration-dependent relaxation of aortic rings pre-contracted with PE in the μM range in the presence of an intact endothelium .

Orientations Futures

Phthalazine derivatives, including “1-Benzyl-4-(4-methylphenoxy)phthalazine”, continue to be used for the synthesis of new derivatives with potential pharmacological effects . Therefore, there is a continuous need to explore, search and develop new agents with both vasorelaxant and antiplatelet activity in order to reduce the risk of cardiovascular complications associated to hypertension and thrombus formation .

Propriétés

IUPAC Name |

1-benzyl-4-(4-methylphenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULLUXRDBVKWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)

![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)

![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)